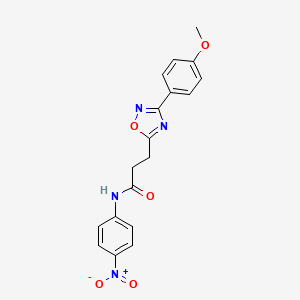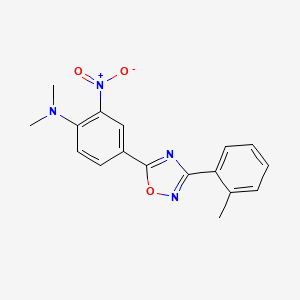
N,N-dimethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline, commonly known as DNTT, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DNTT belongs to the family of organic semiconductors and has been extensively studied for its use in electronic devices such as organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors (FETs).
Mécanisme D'action
The mechanism of action of DNTT in electronic devices is based on its ability to transport charge carriers such as electrons and holes. DNTT possesses a high electron affinity and a low ionization potential, which allows it to efficiently transport electrons. The presence of the nitro group in DNTT also enhances its ability to transport holes.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of DNTT. However, it has been reported to exhibit low toxicity and biocompatibility, making it a potential candidate for use in biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DNTT is its excellent charge transport properties, which make it an ideal material for use in electronic devices. However, DNTT is also known to be highly sensitive to environmental factors such as temperature and humidity, which can affect its performance. Additionally, the synthesis of DNTT can be challenging and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on DNTT. One area of focus is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of DNTT's potential applications in biomedical devices and sensors. Additionally, there is a need for further research on the environmental stability of DNTT and its performance under different conditions.
Conclusion:
In conclusion, DNTT is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in electronic devices. Its excellent charge transport properties make it an ideal material for use in N,N-dimethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline, organic solar cells, and FETs. However, there are also limitations to its use, including its sensitivity to environmental factors and the challenges associated with its synthesis. Further research is needed to explore DNTT's potential applications in biomedical devices and sensors and to develop more efficient synthesis methods.
Méthodes De Synthèse
DNTT can be synthesized through various methods, including the condensation reaction between 2-nitro-4-chloroaniline and o-tolyl isocyanate. The reaction is catalyzed by a base, and the final product is obtained through purification and recrystallization.
Applications De Recherche Scientifique
DNTT has been extensively studied for its potential applications in electronic devices. It has been found to possess excellent charge transport properties, making it an ideal material for use in N,N-dimethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline, organic solar cells, and FETs. DNTT has also been used in the development of sensors for the detection of gases and biomolecules.
Propriétés
IUPAC Name |
N,N-dimethyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-6-4-5-7-13(11)16-18-17(24-19-16)12-8-9-14(20(2)3)15(10-12)21(22)23/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWHNZVRODDXKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)N(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7701590.png)
![4-chloro-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7701597.png)


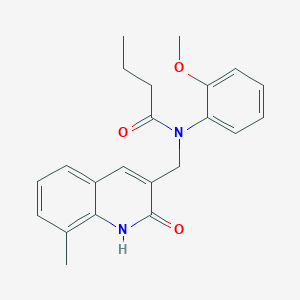
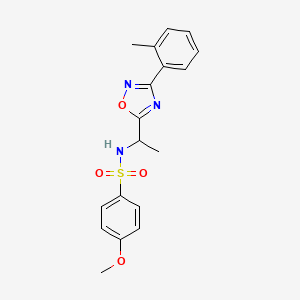
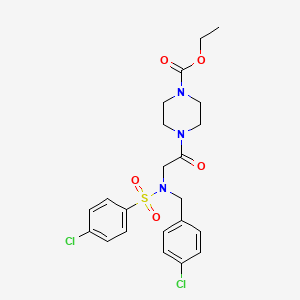
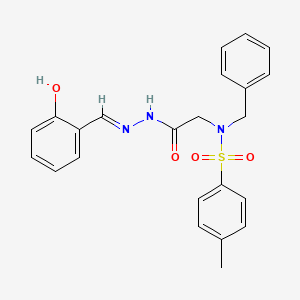

![4-Benzylsulfonyl-N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7701671.png)
![4-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7701679.png)
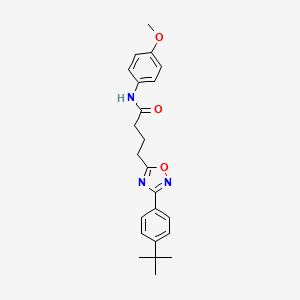
![4-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7701698.png)
